molecular formula C16H9BrF4N2S B15010413 N-(4-bromophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

N-(4-bromophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B15010413
M. Wt: 417.2 g/mol
InChI Key: DSGOZZSVEFVZLH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a thiazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Substituents: The bromine, fluorine, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted thiazole derivatives.

Scientific Research Applications

N-(4-bromophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine and trifluoromethyl groups can enhance its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
  • N-(4-bromophenyl)-5-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-bromophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C16H9BrF4N2S

Molecular Weight

417.2 g/mol

IUPAC Name

N-(4-bromophenyl)-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H9BrF4N2S/c17-10-3-7-12(8-4-10)22-15-23-14(16(19,20)21)13(24-15)9-1-5-11(18)6-2-9/h1-8H,(H,22,23)

InChI Key

DSGOZZSVEFVZLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)NC3=CC=C(C=C3)Br)C(F)(F)F)F

Origin of Product

United States

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